molecular formula C9H17O9P B14571858 Diethyl methyl[(phosphonooxy)methoxy]propanedioate CAS No. 61743-27-9

Diethyl methyl[(phosphonooxy)methoxy]propanedioate

Cat. No.: B14571858
CAS No.: 61743-27-9
M. Wt: 300.20 g/mol
InChI Key: GHFSJNPWAVJXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl methyl[(phosphonooxy)methoxy]propanedioate is a complex organic compound with the molecular formula C8H17O6P It is a derivative of malonic acid and is known for its unique chemical structure, which includes both ester and phosphonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl methyl[(phosphonooxy)methoxy]propanedioate typically involves the alkylation of diethyl malonate with a suitable phosphonate reagent. One common method is the reaction of diethyl malonate with sodium ethoxide to form a resonance-stabilized enolate, which then undergoes alkylation with a phosphonate ester. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process may be optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and solvent choice. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl methyl[(phosphonooxy)methoxy]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include substituted malonic esters, carboxylic acids, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

Diethyl methyl[(phosphonooxy)methoxy]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl methyl[(phosphonooxy)methoxy]propanedioate involves its reactivity as an enolate and its ability to participate in nucleophilic substitution reactions. The compound can form stable intermediates that facilitate the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl methyl[(phosphonooxy)methoxy]propanedioate is unique due to the presence of both ester and phosphonate groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of reactions and applications compared to simpler esters like diethyl malonate .

Properties

CAS No.

61743-27-9

Molecular Formula

C9H17O9P

Molecular Weight

300.20 g/mol

IUPAC Name

diethyl 2-methyl-2-(phosphonooxymethoxy)propanedioate

InChI

InChI=1S/C9H17O9P/c1-4-15-7(10)9(3,8(11)16-5-2)17-6-18-19(12,13)14/h4-6H2,1-3H3,(H2,12,13,14)

InChI Key

GHFSJNPWAVJXKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C(=O)OCC)OCOP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.